

ethyl carbazole synthesis from hydrazine hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

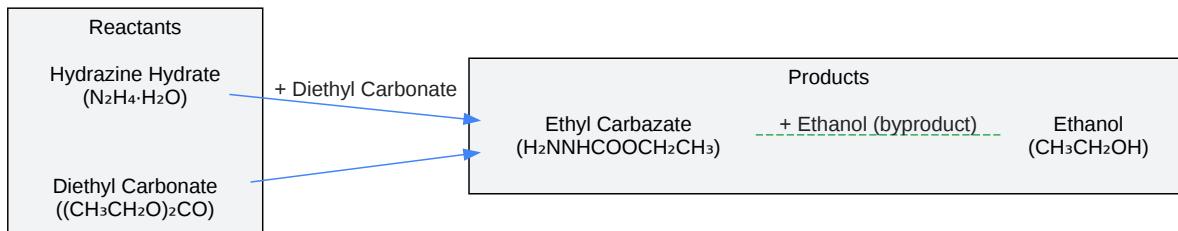
Compound of Interest

Compound Name: *Ethyl carbazole*

Cat. No.: *B149075*

[Get Quote](#)

An In-depth Technical Guide on the Synthesis of **Ethyl Carbazole** from Hydrazine Hydrate


Introduction

Ethyl carbazole (also known as ethyl hydrazinecarboxylate) is a valuable reagent and intermediate in organic synthesis.^[1] Its bifunctional nature, containing both a nucleophilic hydrazine moiety and a carbamate group, allows for diverse applications in the pharmaceutical and chemical industries.^{[1][2]} It serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, triazoles, and other derivatives with significant biological activity.^[3] This guide provides a detailed overview of the primary synthetic routes to **ethyl carbazole** starting from hydrazine hydrate, with a focus on experimental protocols, data presentation, and process visualization for researchers, scientists, and drug development professionals.

Synthesis via Diethyl Carbonate

The reaction between hydrazine hydrate and diethyl carbonate is one of the most direct and widely adopted methods for the production of **ethyl carbazole**.^[2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydrazine attacks one of the carbonyl groups of diethyl carbonate, leading to the displacement of an ethoxide group and the formation of **ethyl carbazole** and ethanol as a byproduct. This method is noted for its relative simplicity and use of common laboratory reagents.

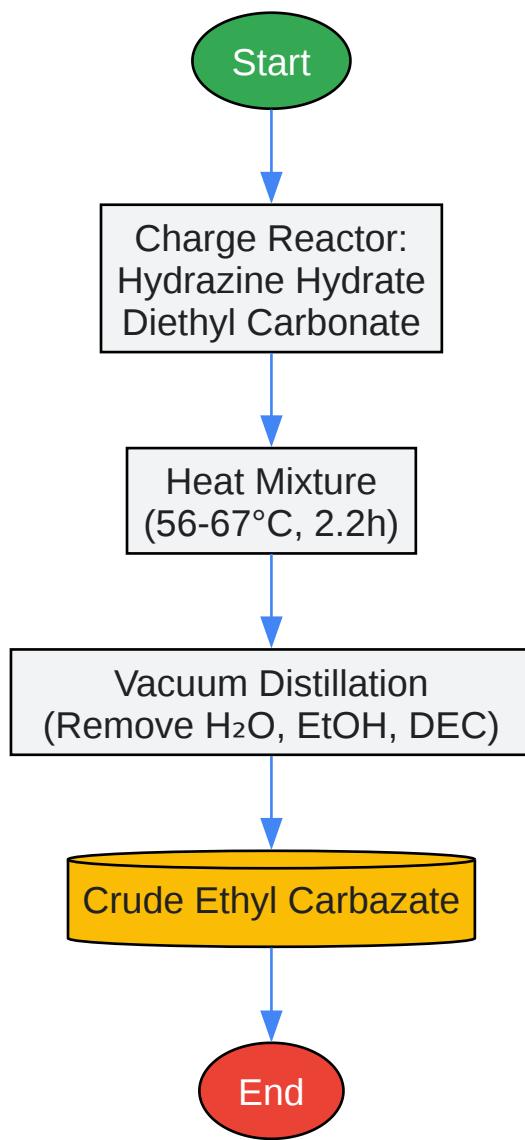
Reaction Pathway

[Click to download full resolution via product page](#)

Caption: Reaction of Hydrazine Hydrate with Diethyl Carbonate.

Experimental Protocol

A two-step process can be employed for the synthesis of carbohydrazide, where **ethyl carbazate** is formed as a key intermediate in the first step.[4]

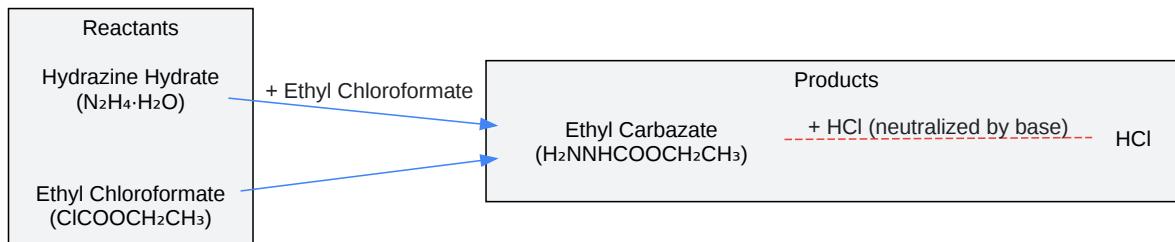

Step 1: Formation of **Ethyl Carbazate**

- Charging the Reactor: A suitable reaction vessel is charged with hydrazine hydrate (e.g., 222 grams; 4.44 moles; 64% hydrazine in aqueous solution) and diethyl carbonate (e.g., 582 g; 4.88 moles; 99% pure liquid).[4] The mole ratio of hydrazine to diethyl carbonate should be approximately 0.9:1 to 1.1:1.[4]
- Reaction: The mixture is heated to a temperature below 80°C (typically held between 56°C to 67°C) for a sufficient duration (e.g., 2.2 hours) to form the **ethyl carbazate** intermediate.[4]
- Work-up: Following the reaction period, a vacuum is applied to the vessel. Water, ethanol, and any unreacted diethyl carbonate are distilled off. The maximum pot temperature during distillation should be maintained around 65°C.[4] The remaining product in the vessel is substantially **ethyl carbazate**.[4]

Quantitative Data Summary

Parameter	Value	Reference
Reactants		
Hydrazine Hydrate (64%)	222 g (4.44 moles)	[4]
Diethyl Carbonate (99%)	582 g (4.88 moles)	[4]
Reaction Conditions		
Temperature	56°C - 67°C	[4]
Time	2.2 hours	[4]
Product		
Yield	Not explicitly stated for isolated intermediate	[4]
Physical Form	Off-white crystals/Powder	[5] [6]
Melting Point	44-47 °C	[6]
Boiling Point	108-110 °C / 22 mmHg	[6]

Experimental Workflow


[Click to download full resolution via product page](#)

Caption: Workflow for **Ethyl Carbazate** Synthesis via Diethyl Carbonate.

Synthesis via Ethyl Chloroformate

The reaction of hydrazine hydrate with ethyl chloroformate provides another robust method for synthesizing carbazole derivatives.^{[7][8]} This reaction must be carefully controlled, as the reactivity of ethyl chloroformate can lead to the formation of the disubstituted product, ethyl hydrazodicarboxylate.^{[8][9]} Typically, the reaction is performed at low temperatures, and a base is added to neutralize the hydrochloric acid formed during the reaction.

Reaction Pathway

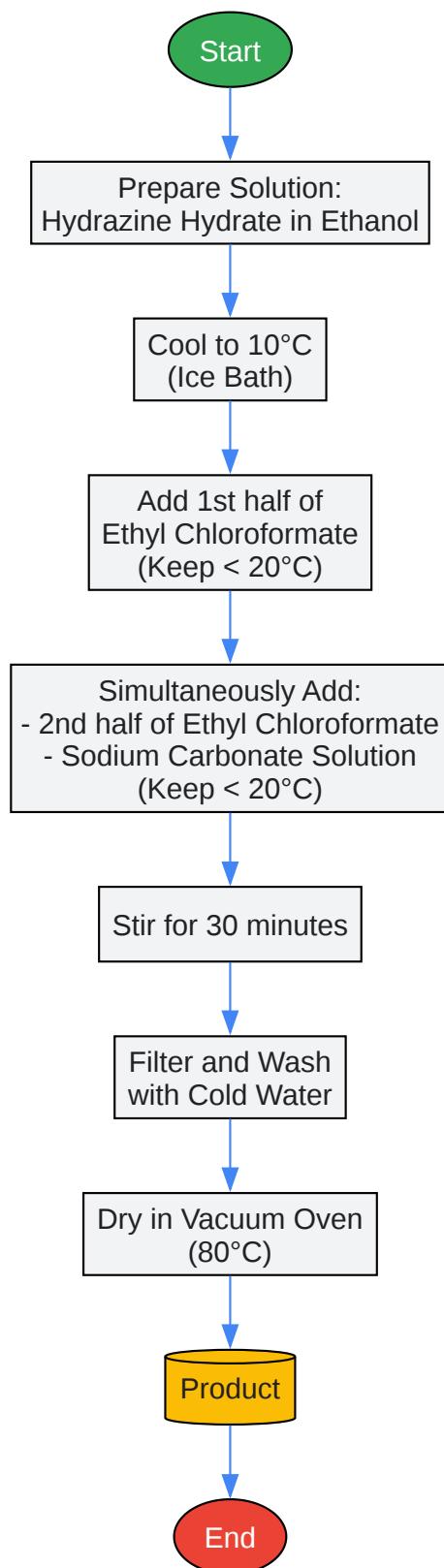
[Click to download full resolution via product page](#)

Caption: Reaction of Hydrazine Hydrate with Ethyl Chloroformate.

Experimental Protocol for Ethyl Hydrazodicarboxylate (Illustrative of Carbazole Chemistry)

While this protocol from Organic Syntheses is for the disubstituted product, the underlying principles are directly relevant to carbazole formation. Controlling stoichiometry is key to favoring the monosubstituted **ethyl carbazole**. The following is a well-documented procedure for a related synthesis.[9]

- Initial Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, two dropping funnels, and a thermometer, place a solution of 75 g (1.5 moles) of 100% hydrazine hydrate in 750 ml of 95% ethanol.[9]
- Cooling: Cool the reaction flask in an ice bath until the solution temperature drops to 10°C.[9]
- Reagent Addition: Begin the dropwise addition of 326 g (3 moles) of ethyl chloroformate with stirring, maintaining the temperature between 15° and 20°C.[9]
- Base Addition: After exactly one-half of the ethyl chloroformate has been added, begin the simultaneous dropwise addition of a solution of 159 g (1.5 moles) of sodium carbonate in 750 ml of water.[9] Regulate the addition of both the remaining ethyl chloroformate and the


sodium carbonate solution to keep the temperature below 20°C. The addition of the chloroformate should finish slightly before the carbonate to maintain a slight excess of the chloroformate.[9]

- Reaction Completion: After the additions are complete, wash the flask walls with 200 ml of cold water and stir the mixture for an additional 30 minutes.[9]
- Isolation: Collect the precipitate by filtration on a Büchner funnel, wash thoroughly with approximately 1 liter of cold water, and dry in a vacuum oven at 80°C.[9]

Quantitative Data Summary (for Ethyl Hydrazodicarboxylate)

Parameter	Value	Reference
<hr/>		
Reactants		
Hydrazine Hydrate (100%)	75 g (1.5 moles)	[9]
Ethyl Chloroformate	326 g (3 moles)	[9]
Sodium Carbonate	159 g (1.5 moles)	[9]
<hr/>		
Reaction Conditions		
Temperature	10°C to 20°C	[9]
Solvent	95% Ethanol / Water	[9]
<hr/>		
Product (Ethyl Hydrazodicarboxylate)		
Yield	215–225 g (81–85%)	[9]
Melting Point	131–133 °C	[9]
<hr/>		

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis using Ethyl Chloroformate.

Purification Methods

Purification of the final **ethyl carbazate** product is critical to remove unreacted starting materials, byproducts, and residual solvents.

- Distillation: For crude **ethyl carbazate** obtained as an oil or low-melting solid, vacuum distillation is an effective purification method. The product typically boils at 92-95°C / 13 mmHg or 108-110°C / 22 mmHg.^{[6][7]} Using a Vigreux column is recommended for efficient fractionation.^[5]
- Crystallization: If the distilled ester does not solidify, it can often be induced to crystallize upon cooling.^[7] For solid impurities, recrystallization from a suitable solvent system can be employed.

Conclusion

The synthesis of **ethyl carbazate** from hydrazine hydrate can be successfully achieved through several routes, most notably by reaction with diethyl carbonate or ethyl chloroformate. The choice of method may depend on the availability of reagents, desired scale, and required purity of the final product. The diethyl carbonate route offers a more direct synthesis, while the ethyl chloroformate method requires careful control of stoichiometry and temperature to avoid the formation of disubstituted byproducts. Both methods, when followed with appropriate purification techniques, yield high-quality **ethyl carbazate** suitable for further use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl carbazate (4114-31-2) at Nordmann - nordmann.global [nordmann.global]
- 2. Ethyl Carbazate|Pharmaceutical Intermediate [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 5. Ethyl carbazate | 4114-31-2 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [ethyl carbazate synthesis from hydrazine hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149075#ethyl-carbazate-synthesis-from-hydrazine-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com